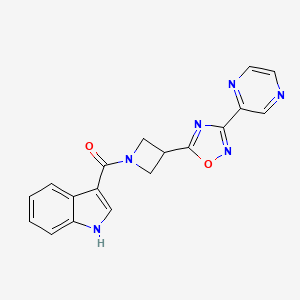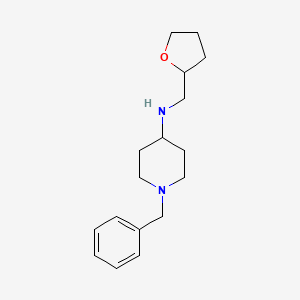
(1-Benzyl-piperidin-4-yl)-(tetrahydro-furan-2-ylmethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzyl-piperidin-4-yl)-(tetrahydro-furan-2-ylmethyl)-amine: is a synthetic organic compound with the molecular formula C17H26N2O and a molecular weight of 274.40 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-piperidin-4-yl)-(tetrahydro-furan-2-ylmethyl)-amine typically involves the following steps:
Formation of Piperidine Derivative: The starting material, piperidine, undergoes benzylation to form 1-benzyl-piperidine.
N-Alkylation: The benzylated piperidine is then subjected to N-alkylation with tetrahydrofuran-2-ylmethyl chloride under basic conditions to yield the target compound.
The reaction conditions often involve the use of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzyl group, potentially converting it to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: De-benzylated amines.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
(1-Benzyl-piperidin-4-yl)-(tetrahydro-furan-2-ylmethyl)-amine: has several applications in scientific research:
Proteomics: Used as a reagent for studying protein interactions and modifications.
Medicinal Chemistry: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Neuroscience: Studied for its effects on neurotransmitter systems and potential use in treating neurological disorders.
Chemical Biology: Utilized in the synthesis of bioactive molecules for probing biological pathways.
Mechanism of Action
The exact mechanism of action of (1-Benzyl-piperidin-4-yl)-(tetrahydro-furan-2-ylmethyl)-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as receptors or enzymes, modulating their activity. The piperidine ring can mimic natural neurotransmitters, potentially affecting synaptic transmission and neuronal signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-piperidone: Shares the benzyl-piperidine core but lacks the tetrahydrofuran moiety.
4-Benzylpiperidine: Similar structure but without the tetrahydrofuran group.
N-Benzyl-4-piperidinol: Contains a hydroxyl group instead of the tetrahydrofuran moiety.
Uniqueness
- The presence of the tetrahydrofuran-2-ylmethyl group in (1-Benzyl-piperidin-4-yl)-(tetrahydro-furan-2-ylmethyl)-amine provides unique steric and electronic properties, potentially enhancing its interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
1-benzyl-N-(oxolan-2-ylmethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-2-5-15(6-3-1)14-19-10-8-16(9-11-19)18-13-17-7-4-12-20-17/h1-3,5-6,16-18H,4,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNOGODKWOLGQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
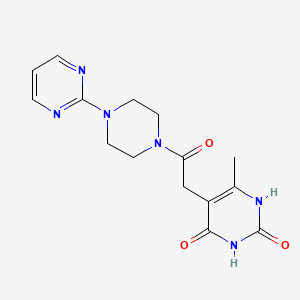
![(5-Chlorothiophen-2-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2894238.png)
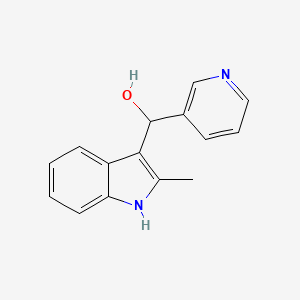
amino]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone](/img/structure/B2894240.png)
![2-[1-(Difluoromethyl)cyclopropyl]acetic acid](/img/structure/B2894241.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide](/img/structure/B2894242.png)
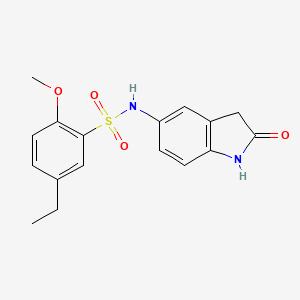
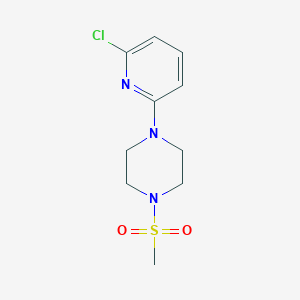
![N-(4-acetamidophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2894249.png)
![4-[3-(Pyrrolidin-1-yl)propanesulfonyl]aniline](/img/structure/B2894251.png)
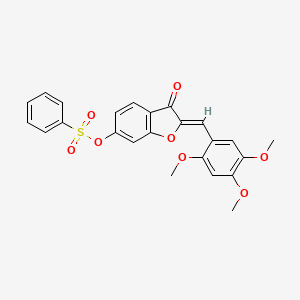
![N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2894256.png)

